molecular formula C26H20O7 B143202 Benzo(a)pyrene-3-O-glucuronide CAS No. 60262-81-9

Benzo(a)pyrene-3-O-glucuronide

Cat. No.: B143202
CAS No.: 60262-81-9
M. Wt: 444.4 g/mol
InChI Key: SJYHOQLSWMWVSY-TYUWDEHNSA-N
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Biochemical Analysis

Biochemical Properties

Benzo(a)pyrene-3-O-glucuronide interacts with various enzymes and proteins in biochemical reactions . For instance, it has been observed to affect the activity of several biochemical biomarkers such as catalase (CAT), gluthatione S-transferase (GST), and ethoxyresorufin-O-deethylase (EROD) in nematode species .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with various enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo(a)pyrene-3-O-glucuronide involves the enzymatic conjugation of benzo(a)pyrene with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and appropriate pH and temperature conditions to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific biological relevance and the complexity of its synthesis. it can be produced in laboratory settings using recombinant enzymes or liver microsomes that express UDP-glucuronosyltransferase .

Chemical Reactions Analysis

Types of Reactions: Benzo(a)pyrene-3-O-glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of benzo(a)pyrene . Oxidation reactions can further metabolize benzo(a)pyrene to various oxidized products .

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O7/c27-21-22(28)24(25(30)31)33-26(23(21)29)32-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-24,26-29H,(H,30,31)/t21-,22-,23+,24-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYHOQLSWMWVSY-TYUWDEHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209012
Record name Benzo(a)pyrene-3-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60262-81-9
Record name Benzo(a)pyrene-3-O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060262819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-3-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo(a)pyrene-3-O-glucuronide
Reactant of Route 2
Benzo(a)pyrene-3-O-glucuronide
Reactant of Route 3
Benzo(a)pyrene-3-O-glucuronide
Reactant of Route 4
Benzo(a)pyrene-3-O-glucuronide
Reactant of Route 5
Benzo(a)pyrene-3-O-glucuronide
Reactant of Route 6
Benzo(a)pyrene-3-O-glucuronide

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